molecular formula C17H19N3O8S B2856355 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate CAS No. 1351612-27-5

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate

Cat. No. B2856355
CAS RN: 1351612-27-5
M. Wt: 425.41
InChI Key: XCAUDASZCVPZRW-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a complex organic molecule that is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate involves its binding to specific receptors in the brain, including the dopamine receptor and the serotonin receptor. This binding results in the modulation of neurotransmitter release and neuronal activity, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate has significant effects on biochemical and physiological processes in the brain. This compound has been shown to increase dopamine and serotonin release, leading to changes in mood and behavior. It has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate in lab experiments include its high binding affinity for specific receptors in the brain, making it a useful tool for studying the mechanisms of neurotransmitter release and neuronal activity. However, the limitations of using this compound include its complex synthesis method and potential toxicity at high doses.

Future Directions

For research on 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate include further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Additionally, research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate involves several steps, including the reaction of furan-2-carbaldehyde with 4-(pyridin-3-ylsulfonyl)piperazine, followed by the addition of ethanone and oxalic acid. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have significant binding affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

1-(furan-2-yl)-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S.C2H2O4/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13;3-1(4)2(5)6/h1-5,10-11H,6-9,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAUDASZCVPZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate

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